molecular formula C26H36N2O4 B391158 N,N'-bis(3-methoxyphenyl)dodecanediamide

N,N'-bis(3-methoxyphenyl)dodecanediamide

Cat. No.: B391158
M. Wt: 440.6g/mol
InChI Key: NMDGPLOCQUZMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(3-methoxyphenyl)dodecanediamide is a symmetrical diamide compound featuring a 12-carbon aliphatic chain (dodecanediamide) flanked by two 3-methoxyphenyl groups. The methoxy groups contribute electron-donating effects and influence solubility, while the long aliphatic chain enhances lipophilicity, a critical factor in membrane permeability and biological interactions .

Properties

Molecular Formula

C26H36N2O4

Molecular Weight

440.6g/mol

IUPAC Name

N,N'-bis(3-methoxyphenyl)dodecanediamide

InChI

InChI=1S/C26H36N2O4/c1-31-23-15-11-13-21(19-23)27-25(29)17-9-7-5-3-4-6-8-10-18-26(30)28-22-14-12-16-24(20-22)32-2/h11-16,19-20H,3-10,17-18H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

NMDGPLOCQUZMCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCCCCCCCCC(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Backbone/Chain Length Functional Groups Key Properties Applications
N,N'-bis(3-methoxyphenyl)dodecanediamide 12-carbon aliphatic Amide, 3-methoxyphenyl High lipophilicity, moderate rigidity Polymers, enzyme inhibitors
N,N'-bis(3-methoxyphenyl)oxamide 2-carbon oxamide Amide, 3-methoxyphenyl Rigid, lower lipophilicity Polymer precursors
Iron(III) Schiff base complex Ethylenediamine Schiff base, Fe³⁺ Redox-active, lipophilic Anticancer agents
1,2-bis(3-methoxyphenyl)ethan-1-amine Ethylene Amine, 3-methoxyphenyl Basic, reactive Pharmaceutical intermediates
N,N'-bis[(3,4-Dichlorophenyl)methyl]ethanediamide 2-carbon aliphatic Amide, dichlorophenyl Electron-withdrawing, hydrophobic Antimicrobial agents

Research Findings and Implications

  • Lipophilicity and Bioactivity : The 12-carbon chain in this compound likely enhances cellular uptake compared to shorter analogs, making it suitable for drug delivery .
  • Thermal Stability : Aromatic backbones (e.g., isophthalamide) improve thermal resistance, whereas aliphatic chains offer flexibility for dynamic interactions .
  • Targeted Applications : Schiff base complexes leverage metal coordination for specific anticancer mechanisms, while rigid cage structures address efflux pump resistance .

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